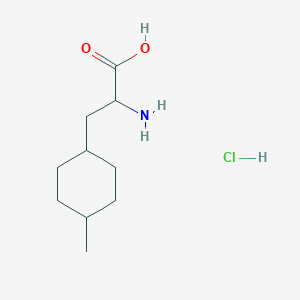![molecular formula C12H17N B12950436 N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex, cage-like organic compound. Its unique structure consists of five fused cycloalkane rings, forming a compact, three-dimensional arrangement. The “N-methyl” prefix indicates the presence of a methyl group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes::
- Cycloaddition Reaction:
- One synthetic approach involves a cycloaddition reaction between a suitable precursor (such as a diene or alkyne) and a nitrogen-containing compound. The cyclization process forms the intricate pentacyclic framework.
- Reaction conditions may include high temperatures and the use of Lewis acids as catalysts.
- Ring Expansion:
- Another method is ring expansion, where a smaller cyclic compound undergoes a series of ring-opening and ring-closing reactions to form the larger cage structure.
- This approach often requires careful control of reaction conditions and intermediate stability.
Industrial Production:: Industrial-scale production of N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine remains challenging due to its intricate architecture. Researchers continue to explore efficient and scalable methods.
Chemical Reactions Analysis
Reactivity::
- Oxidation: N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo oxidation reactions, leading to the formation of various functional groups.
- Reduction: Reduction processes can modify the compound’s reactivity and alter its properties.
- Substitution: Substituents can be introduced at specific positions within the cage structure.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
- Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and the functional groups present. These could include substituted derivatives or ring-opened forms.
Scientific Research Applications
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine finds applications in:
- Chemistry: As a challenging synthetic target, it inspires novel methodologies and reaction design.
- Biology: Its unique structure may have biological implications, although further research is needed.
- Medicine: Potential drug candidates due to their distinct three-dimensional shape and potential interactions with biological targets.
- Industry: As a building block for designing new materials or catalysts.
Mechanism of Action
The precise mechanism by which N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects remains an active area of investigation. Researchers study its interactions with receptors, enzymes, or other cellular components.
Comparison with Similar Compounds
While N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is relatively rare, we can compare it to related compounds:
- Tetracyclo[5.3.0.0{2,6}.0{3,10}]deca-4,8-diene : A simpler cage compound with fewer rings.
- Other polycyclic amines: Explore similar structures to highlight N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine’s uniqueness.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-10-6-2-4-5-3-7(8(4)10)11(12)9(5)6/h4-13H,2-3H2,1H3 |
InChI Key |
IZBOSKRPGVFJOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C2C3CC4C2C5C1C3C4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


